molecular formula C10H10ClN3O2 B018945 4-Amino-2-chloro-6,7-dimethoxyquinazoline CAS No. 23680-84-4

4-Amino-2-chloro-6,7-dimethoxyquinazoline

Cat. No.: B018945
CAS No.: 23680-84-4
M. Wt: 239.66 g/mol
InChI Key: HWIIAAVGRHKSOJ-UHFFFAOYSA-N
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Preparation Methods

Multi-Step Synthesis from 3,4-Dimethoxy Benzaldehyde

Reaction Pathway and Key Steps

The method described in CN101353328B begins with commercially available 3,4-dimethoxy benzaldehyde and proceeds through six sequential reactions :

  • Oxidation : 3,4-dimethoxy benzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide (25–35%) in a basic solution (NaOH/KOH) at 20–60°C for 2–10 hours.

  • Nitration : The benzoic acid derivative undergoes nitration with 65–97% nitric acid in trichloromethane at 15–50°C, yielding 4,5-dimethoxy-2-nitrobenzoic acid.

  • Reduction : Iron powder and hydrochloric acid reduce the nitro group in a sodium chloride solution at 60–85°C, forming an intermediate amine.

  • Cyclization : Treatment with sodium cyanate at pH 5–7 and 25–35°C produces 2,4-dihydroxy-6,7-dimethoxyquinazoline.

  • Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine at 80–120°C, yielding 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Amination : Reaction with 20–25% aqueous ammonia at 40–75°C selectively substitutes the 4-position chlorine with an amino group .

Optimization and Yield Enhancements

  • Solvent Reduction : The process avoids toxic solvents like DMF or N,N-dimethylaniline, using water-based systems for nitration and cyclization. This reduces production costs and environmental waste .

  • Molar Ratios : Key optimizations include a 1:5–15 ratio of 3,4-dimethoxy benzaldehyde to hydrogen peroxide and a 1:3–10 ratio of dihydroxyquinazoline to POCl₃. These adjustments improve yields to 85–92% in the final amination step .

Table 1: Reaction Conditions and Yields for Method 1

StepReagentsTemperature (°C)Time (h)Yield (%)
OxidationH₂O₂, NaOH/KOH20–602–1088–95
NitrationHNO₃, CHCl₃15–502–1075–82
ReductionFe, HCl, NaCl60–852–1080–88
CyclizationNaOCN, H₂O25–351–578–85
ChlorinationPOCl₃80–1202–690–95
AminationNH₃ (aq.)40–756–1685–92

Alternative Route via 3,4-Dimethoxyaniline and Triphosgene

Synthetic Pathway

CN107118165A outlines a shorter three-step process starting from 3,4-dimethoxyaniline :

  • Isocyanate Formation : 3,4-dimethoxyaniline reacts with triphosgene in dichloroethane at 10°C, forming 3,4-dimethoxyphenyl isocyanate.

  • Cyanourea Synthesis : The isocyanate intermediate is treated with cyanamide under basic conditions to yield 3,4-dimethoxyphenyl cyanourea.

  • Cyclization : Heating the cyanourea in acidic media induces cyclization, directly producing 4-amino-2-chloro-6,7-dimethoxyquinazoline .

Advantages and Limitations

  • Efficiency : This method reduces the total synthesis steps from six to three, cutting production time by 40%.

  • Hazard Considerations : Triphosgene, a toxic reagent, requires careful handling, but its use in stoichiometric amounts minimizes waste compared to traditional phosgene .

Table 2: Key Parameters for Method 2

StepReagentsTemperature (°C)Time (h)Yield (%)
IsocyanateTriphosgene, C₂H₄Cl₂102–490–94
CyanoureaCyanamide, Base25–403–685–88
CyclizationH₂SO₄, HCl80–1004–882–87

Anthranilic Acid-Based Synthesis

Classical Route and Modifications

As reported in synthetic chemistry literature, anthranilic acid serves as a versatile starting material :

  • Chlorination : Anthranilic acid is treated with chlorine gas and NaOH to form 2-chloro-6,7-dimethoxy-4-quinazoline.

  • Nitration and Reduction : Nitration with mixed acid (HNO₃/H₂SO₄) followed by catalytic hydrogenation introduces the amino group.

Cost and Scalability

  • Raw Material Availability : Anthranilic acid is inexpensive, but the route requires hazardous nitration conditions, limiting industrial adoption.

  • Yield : Overall yields range from 70–78%, lower than Methods 1 and 2 .

Comparative Analysis of Industrial Applicability

Table 3: Method Comparison for Industrial Use

ParameterMethod 1 Method 2 Method 3
Starting Material3,4-Dimethoxy benzaldehyde3,4-DimethoxyanilineAnthranilic acid
Total Steps634
Total Yield (%)68–7572–7855–65
Solvent UseLow (aqueous systems)Moderate (dichloroethane)High (mixed acids)
ScalabilityExcellentGoodModerate

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
4-Amino-2-chloro-6,7-dimethoxyquinazoline is primarily recognized as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly notable for its role in the production of antihypertensive drugs such as Doxazosin and Terazosin, which target alpha-1 adrenoceptors. These drugs are essential for managing conditions like hypertension and benign prostatic hyperplasia .

Case Study: Doxazosin Synthesis
The synthesis of Doxazosin involves multiple steps where this compound acts as a pivotal building block. The compound's unique structure allows for further modifications that enhance its therapeutic efficacy. For instance, the introduction of various substituents can optimize binding affinity to the alpha-1 adrenoceptor, leading to improved pharmacological profiles.

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound to study enzyme inhibition and receptor interactions. Its ability to bind selectively to alpha-1 adrenoceptors has made it a valuable tool in exploring cellular signaling pathways and potential drug targets .

Mechanism of Action:
Upon binding to the alpha-1 adrenoceptor, the compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and activation of protein kinase C, influencing various physiological responses such as smooth muscle contraction and neurotransmitter release.

Agricultural Chemistry

Development of Agrochemicals:
this compound is also explored for applications in agricultural chemistry. It is involved in the synthesis of agrochemicals like herbicides and fungicides that aim to enhance crop yields and improve pest management strategies .

Material Science

Novel Material Development:
The compound's unique electronic and optical properties make it a candidate for developing novel materials. Researchers are investigating its potential applications in sensors and photovoltaic devices, where specific material characteristics are crucial for performance .

Analytical Chemistry

Standardization in Analytical Methods:
In analytical chemistry, this compound serves as a standard for various analytical methods. Its presence aids in the detection and quantification of related compounds within complex mixtures, enhancing the reliability of analytical results .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentKey intermediate for antihypertensive drugs like DoxazosinSynthesis pathways for Doxazosin
Biochemical ResearchStudying enzyme inhibition and receptor interactionsMechanism involving alpha-1 adrenoceptors
Agricultural ChemistryDevelopment of agrochemicals such as herbicides or fungicidesEnhancing crop yields
Material ScienceCreating novel materials with specific electronic or optical propertiesPotential use in sensors
Analytical ChemistryEmployed as a standard in various analytical methodsDetection/quantification in complex mixtures

Biological Activity

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.

Target Receptor
The primary target of this compound is the alpha 1-adrenoceptor . This compound exhibits a high binding affinity for this receptor, which plays a crucial role in various physiological processes, including vasoconstriction and blood pressure regulation .

Biochemical Pathway
Upon binding to the alpha 1-adrenoceptor, the compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers stimulate the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in smooth muscle contraction and other physiological responses.

Enzyme Inhibition and Antiproliferative Activity

Recent studies have highlighted the potential of this compound as an enzyme inhibitor , particularly against histone deacetylases (HDACs). Research indicates that derivatives of this compound show selective inhibition against HDAC3 and HDAC6, which are implicated in cancer progression . The compound's antiproliferative effects have been observed in various cancer cell lines, demonstrating its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. A study synthesized novel derivatives and evaluated their anti-inflammatory activity through COX inhibition assays. The results indicated that certain derivatives exhibited significant inhibition of COX-2, a key enzyme in the inflammatory pathway .

Compound% Inhibition at 500 µg/mlIC50 (µg/ml)
160.722.20
227.932.91
349.332.84
455.241.77
Std75.322.20

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that compounds derived from this compound exhibited low micromolar antiproliferative activities against breast cancer and hematological cancer cell lines. The mechanism involved apoptosis as a primary pathway for cell death .
  • HDAC Inhibition : A specific study on HDAC inhibitors revealed that compounds based on this quinazoline scaffold showed promising selectivity for HDAC3/6 over other isoforms, suggesting a targeted approach for cancer therapy .

Synthetic Routes

The synthesis of this compound typically involves:

  • Aldehyde Reaction : Reacting 3,4-dimethoxybenzaldehyde with a suitable amine under basic conditions.
  • Chlorination : Following the initial reaction with chlorination to introduce the chloro group.
  • Cyclization : Completing the synthesis through cyclization steps to form the quinazoline structure .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-amino-2-chloro-6,7-dimethoxyquinazoline, and how can they be validated experimentally?

  • Molecular Formula : C₁₁H₁₁ClN₄O₂; Molecular Weight : 239.66 g/mol; Melting Point : 262–268°C (literature range) .
  • Validation Methods :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Note discrepancies in reported values (e.g., 267–268°C in synthesis protocols vs. 262–268°C in purity assessments ).
  • Purity : HPLC with UV detection (λ = 254 nm) or NMR (¹H/¹³C) to confirm absence of byproducts like unreacted 2,4-dichloro-6,7-dimethoxyquinazoline .

Q. What synthetic routes are available for this compound, and what are their critical parameters?

  • Primary Route : Ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline in anhydrous ammonia/tetrahydrofuran (THF) at room temperature for 44 hours, yielding 63% product after recrystallization (methanol) .
  • Alternative Method : Reflux in dimethyl sulfoxide (DMSO) with hydrazide derivatives, followed by ice-water quenching and ethanol-water crystallization (65% yield) .
  • Key Parameters :

  • Solvent choice (THF vs. DMSO) affects reaction time and byproduct formation.
  • Temperature control during ammonia addition to prevent decomposition.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and methanol .
  • Stability Testing :

  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolytic or oxidative degradation .
  • Avoid prolonged exposure to light due to potential quinazoline ring photodegradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported melting points or spectral data?

  • Case Example : Discrepancy between 262–268°C and 302°C (decomposition) :

  • Hypothesis : Polymorphism or residual solvent in crystallized product.
  • Resolution : Perform thermogravimetric analysis (TGA) to detect solvent retention and X-ray diffraction (XRD) to identify crystalline phases.

Q. How can structural modifications of this compound enhance its bioactivity (e.g., α₁-adrenoceptor antagonism)?

  • Structure-Activity Relationship (SAR) Insights :

  • The 2-chloro group is critical for binding to α₁B-adrenoceptors, as shown in cyclazosin derivatives .
  • Methoxy groups at positions 6 and 7 improve metabolic stability but reduce solubility .
    • Methodology :
  • Synthesize analogs (e.g., 4-amino-2-fluoro-6,7-dimethoxyquinazoline) and compare binding affinities via radioligand assays .

Q. What advanced analytical techniques are recommended for characterizing degradation products or enantiomeric purity?

  • Degradation Analysis :

  • LC-MS/MS to identify hydrolytic products (e.g., 4-amino-6,7-dimethoxyquinazoline via dechlorination) .
    • Enantiomer Separation :
  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) for resolving enantiomers in derivatives like cyclazosin .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Case Study : Scaling ammonolysis from 30 g to 1 kg batches :

  • Challenges : Exothermic ammonia release; inefficient mixing in large reactors.
  • Solutions :
  • Use jacketed reactors for temperature control.
  • Optimize stirring speed (>500 rpm) to prevent agglomeration.
    • Data Table :
ParameterLab Scale (30 g)Pilot Scale (1 kg)
Reaction Time44 hours60 hours
Yield63%58%
Purity (HPLC)>98%>95%

Q. Methodological Considerations

Q. What protocols mitigate impurities from starting materials or side reactions?

  • Common Impurities :

  • Residual 2,4-dichloro-6,7-dimethoxyquinazoline (detectable via GC-MS).
  • Hydrolyzed byproducts (e.g., 4-amino-6,7-dimethoxyquinazoline) .
    • Mitigation :
  • Recrystallize intermediates (e.g., 2,4-dichloro precursor) with activated charcoal to absorb colored impurities .

Q. How can computational modeling aid in predicting reactivity or biological targets?

  • Tools :

  • Density Functional Theory (DFT) to calculate electrophilic susceptibility of the 2-chloro position .
  • Molecular docking (e.g., AutoDock Vina) to simulate binding to α₁-adrenoceptor subtypes .

Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIAAVGRHKSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057694
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23680-84-4
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6,7-dimethoxy-4-quinazolinamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Record name 2-chloro-6,7-dimethoxyquinazolin-4-amine
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Record name 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE
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Synthesis routes and methods

Procedure details

8.6 g of 2.4-Dichloro-6,7-dimethoxy quinazoline was dissolved in 300 ml of tetrahydrofuran and NH3 -gas was introduced to the solution. After saturated with NH3 -gas, the reaction mixture was allow to stand for 2 days and the solvent was removed. The resulting precipitate was collected by filtration and recrystallized from methanol. 2.8 g of desired compound was obtained. m.p. 248° C. (decomp.)
Quantity
8.6 g
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300 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Amino-2-chloro-6,7-dimethoxyquinazoline
4-Amino-2-chloro-6,7-dimethoxyquinazoline
4-Amino-2-chloro-6,7-dimethoxyquinazoline
4-Amino-2-chloro-6,7-dimethoxyquinazoline
4-Amino-2-chloro-6,7-dimethoxyquinazoline
4-Amino-2-chloro-6,7-dimethoxyquinazoline

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